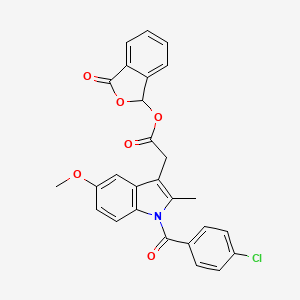
2,4'-Dimethylbiphenyl
Descripción general
Descripción
2,4’-Dimethylbiphenyl is an aromatic hydrocarbon compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2 and 4 positions of one of the benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4’-Dimethylbiphenyl can be synthesized through various methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of copper chloride as a catalyst. This method uses isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .
Industrial Production Methods: Industrial production of dimethylbiphenyl isomers, including 2,4’-Dimethylbiphenyl, often involves the separation of isomers from a mixture. This process includes crystallization and distillation steps to isolate the desired isomer .
Análisis De Reacciones Químicas
Types of Reactions: 2,4’-Dimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products:
Oxidation: 2,4’-Dimethylbiphenyl can be oxidized to form 2,4’-dimethylbenzoic acid or 2,4’-dimethylbenzaldehyde.
Reduction: The compound can be reduced to form 2,4’-dimethylcyclohexane.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 2,4’-Dimethylbiphenyl.
Aplicaciones Científicas De Investigación
2,4’-Dimethylbiphenyl has several applications in scientific research:
Nonlinear Optical Properties: Derivatives of dimethylbiphenyl have been studied for their nonlinear optical properties, making them potential candidates for optical devices.
Molecular Structure Analysis:
Catalytic Applications: Dimethylbiphenyl derivatives are used in catalytic reactions, such as palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions.
Photodegradation Studies: Studies on the photodegradation of dimethylbiphenyls in natural seawater provide insights into their environmental impact.
Synthesis and Solid-State Structures: Research on the synthesis and solid-state structures of dimethylbiphenyl derivatives contributes to material science.
Mecanismo De Acción
The mechanism of action of 2,4’-Dimethylbiphenyl involves its interaction with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its ability to act as a ligand in catalytic processes .
Comparación Con Compuestos Similares
- 2,2’-Dimethylbiphenyl
- 3,3’-Dimethylbiphenyl
- 4,4’-Dimethylbiphenyl
Comparison: 2,4’-Dimethylbiphenyl is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. For example, 4,4’-Dimethylbiphenyl has both methyl groups on the same benzene ring, leading to different steric and electronic effects compared to 2,4’-Dimethylbiphenyl .
Propiedades
IUPAC Name |
1-methyl-2-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMKKPZGLDISGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209990 | |
| Record name | 1,1'-Biphenyl, 2,4'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-61-0 | |
| Record name | 2,4′-Dimethyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,4'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-Dimethylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y3VL8TTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the provided research tell us about the potential applications of 2,4'-dimethylbiphenyl?
A1: The research primarily focuses on synthesizing complex molecules like desertorin C, utilizing reactions relevant to biphenyl derivatives [, ]. While this compound itself isn't the focal point, the methodologies explored, particularly the asymmetric synthesis of biphenyl building blocks [], suggest potential routes for its application in synthesizing similar complex molecules with potential biological activity.
Q2: One paper examines the liquid-phase catalytic oxidation of methyl derivatives of biphenyl [, ]. Could this method be relevant for converting this compound into other valuable compounds?
A2: Absolutely. The research demonstrates the successful oxidation of methyl groups on biphenyl to their corresponding carboxylic acid derivatives [, ]. This suggests that this compound could potentially be oxidized to produce diacids, which are valuable precursors in polymer synthesis and other applications.
Q3: The research highlights chirality, particularly in the context of desertorin C synthesis []. Does chirality play a role in the chemistry of this compound?
A3: While this compound itself doesn't possess a chiral center, the research emphasizes the importance of chirality when incorporating biphenyl units into larger structures []. This knowledge is crucial if this compound were to be used as a building block in the synthesis of chiral pharmaceuticals or other biologically active compounds where stereochemistry is critical for activity.
Q4: Are there computational chemistry techniques that could be applied to this compound to predict its properties or reactivity?
A4: Yes, computational chemistry methods like density functional theory (DFT) could be employed to model this compound. These simulations could predict its molecular geometry, electronic properties, and potential reactivity with various reagents, offering insights into its potential applications and transformations.
Q5: Considering the environmental impact aspect, what can be speculated about the degradation and potential alternatives to this compound?
A5: While specific data on this compound's environmental impact is not provided in the papers, its structural similarity to other biphenyl compounds suggests potential persistence in the environment. Exploring biocatalytic oxidation pathways [, ] or investigating alternative, more readily biodegradable building blocks for specific applications could be avenues for mitigating potential environmental concerns.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














